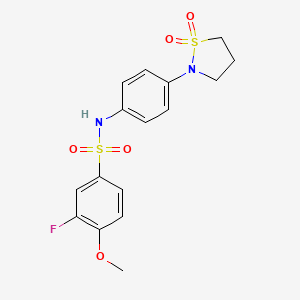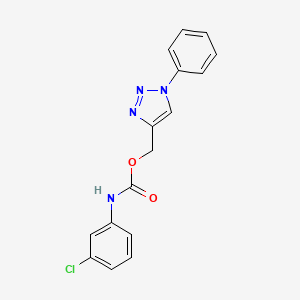![molecular formula C19H18ClF3N2O3 B2650937 Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate CAS No. 339101-69-8](/img/structure/B2650937.png)
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate, also known as CTB or Compound 25, is a synthetic compound that has been widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Biological Activities
Molecular docking studies have shown that derivatives of butanoic acid, including compounds with structures similar to the specified chemical, inhibit Placenta growth factor (PIGF-1), suggesting potential pharmacological importance. Theoretical analyses, including natural bond orbital (NBO) analysis and frontier molecular orbital (HOMO and LUMO) energies, describe the reactivity and stability of these molecules. These compounds have been identified as promising candidates for nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. Such studies underline the significance of butanoic acid derivatives in developing new pharmacological agents with good biological activities (Vanasundari et al., 2018).
Spectroscopic and Structural Investigations
Spectroscopic (FT-IR and FT-Raman) and structural investigations provide deep insights into the characteristics of butanoic acid derivatives. The vibrational bands, molecular stability, and charge delocalization of these compounds have been comprehensively analyzed. Such studies also explore the potential of these molecules as nonlinear optical materials and their electronic and optical properties, emphasizing the importance of understanding their structural and electronic configurations for various scientific applications (Vanasundari et al., 2017).
Chemical Synthesis and Modification
Research into the synthesis of butanoic acid derivatives reveals the development of novel, potent antiandrogens through the optimization of these compounds. Such studies are crucial for the pharmaceutical industry, particularly for treating androgen-responsive diseases. The synthesis approaches highlight the versatility and potential of butanoic acid derivatives in medicinal chemistry, leading to the development of compounds like (RS)-4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide, which shows promise for clinical applications (Tucker et al., 1988).
Detection and Sensing Applications
The bi-functionalized luminescent metal-organic framework (MOF), designed for specific recognition of biomarkers like 4-Aminophenol (4-AP), exemplifies the application of butanoic acid derivatives in sensing technologies. This MOF's ability to detect 4-AP with high selectivity and sensitivity in human urine demonstrates its potential for health monitoring and pre-diagnosis, offering a novel approach to screening for aniline exposure (Jin & Yan, 2021).
Eigenschaften
IUPAC Name |
methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O3/c1-28-17(26)3-2-10-24-15-9-6-13(19(21,22)23)11-16(15)25-18(27)12-4-7-14(20)8-5-12/h4-9,11,24H,2-3,10H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIKPCVGWMTIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2650855.png)
![ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2650857.png)
![1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2650858.png)

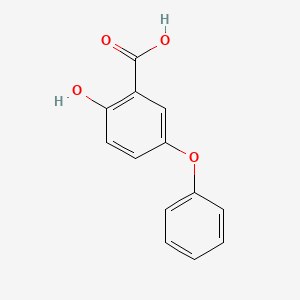
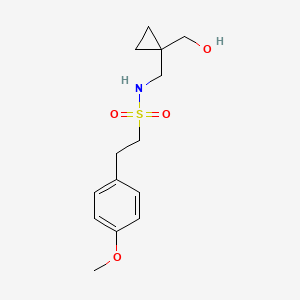
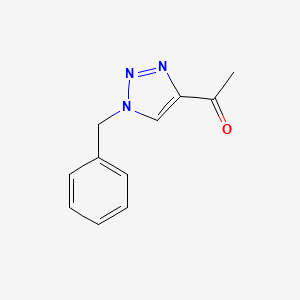
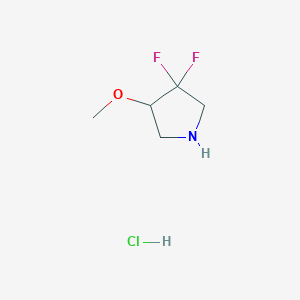
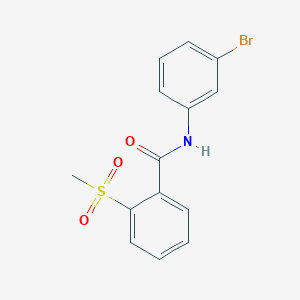
![Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B2650870.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2650871.png)
